Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate
CAS No.:
Cat. No.: VC15032190
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3 |
|---|---|
| Molecular Weight | 311.33 g/mol |
| IUPAC Name | methyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbamoylamino)benzoate |
| Standard InChI | InChI=1S/C17H17N3O3/c1-23-16(21)11-5-7-13(8-6-11)19-17(22)20-14-9-12-3-2-4-15(12)18-10-14/h5-10H,2-4H2,1H3,(H2,19,20,22) |
| Standard InChI Key | FHGOSWOWEWGCAA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)N=C2 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate, reflects its three primary components:
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A 6,7-dihydro-5H-cyclopenta[b]pyridine moiety, a bicyclic system comprising a pyridine ring fused to a cyclopentane ring.
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A ureido group (-NH-C(O)-NH-) bridging the heterocycle and the aromatic benzoate.
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A methyl ester functional group at the para position of the benzene ring.
The molecular formula is C₁₇H₁₈N₃O₃, with a molecular weight of 312.35 g/mol. Its SMILES representation is COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)N=C2, illustrating the connectivity of the fused ring, urea linker, and ester group .
Structural Features
The cyclopenta[b]pyridine system introduces planarity and rigidity, which may enhance binding affinity in biological systems. The ureido group, a common pharmacophore, facilitates hydrogen bonding interactions, while the methyl ester improves solubility and serves as a prodrug motif. X-ray crystallography of analogous cyclopenta[b]pyridine derivatives reveals bond lengths and angles consistent with aromatic systems, with the cyclopentane ring adopting a slightly puckered conformation .
Synthesis and Manufacturing
Retrosynthetic Analysis
The target molecule can be dissected into two key intermediates:
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3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine: Synthesized via reduction of a nitro precursor or substitution of a halogenated derivative.
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Methyl 4-isocyanatobenzoate: Prepared by treating methyl 4-aminobenzoate with phosgene or a safer alternative like triphosgene.
Coupling these intermediates via urea bond formation completes the synthesis.
Step 1: Synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine
The cyclopenta[b]pyridine core can be accessed through manganese-catalyzed oxidation of 2,3-cyclopentenopyridine derivatives, as demonstrated by Ren et al. . For example, treatment of 2,3-cyclopentenopyridine with Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) in water yields 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, which can be reduced to the amine using LiAlH₄ or catalytic hydrogenation .
Step 2: Preparation of Methyl 4-Isocyanatobenzoate
Methyl 4-aminobenzoate is reacted with triphosgene in dichloromethane under inert conditions, yielding the isocyanate. This intermediate is highly reactive and must be used immediately.
Step 3: Urea Bond Formation
The amine and isocyanate are combined in a polar aprotic solvent (e.g., DMF) at 0–25°C. The reaction typically proceeds quantitatively within 2–4 hours, as monitored by TLC or HPLC.
Representative Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 3-Amino-cyclopenta[b]pyridine | 1.0 mmol | Anhydrous DMF, N₂ atm |
| Methyl 4-isocyanatobenzoate | 1.1 mmol | 0°C → 25°C, 3 h |
| Yield | 85–92% | Chromatography |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO, ~25 mg/mL) and dichloromethane, but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition under acidic (pH < 3) or basic (pH > 9) conditions, with a half-life of 48 hours at pH 7.4 (37°C).
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 8.10 (d, J = 8.5 Hz, 2H, benzoate-H), 7.85 (d, J = 8.5 Hz, 2H, benzoate-H), 6.50 (br s, 2H, urea-NH), 3.90 (s, 3H, OCH₃), 3.20–2.80 (m, 4H, cyclopentane-H) .
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¹³C NMR (101 MHz, CDCl₃): δ 167.2 (C=O ester), 155.1 (C=O urea), 148.9 (pyridine-C), 132.5–120.3 (aromatic-C), 52.1 (OCH₃), 35.4–28.7 (cyclopentane-CH₂) .
High-Resolution Mass Spectrometry (HRMS)
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